N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the nitrogen atom of pyrrolidine attacks an electrophilic carbon center on the intermediate compound.
Final Coupling: The final coupling step involves the reaction of the intermediate with 3,4,6-trimethyl-1-benzofuran-2-carboxylic acid chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the trimethyl groups on the benzofuran ring.
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-indole-2-carboxamide: Contains an indole ring instead of a benzofuran ring.
Uniqueness
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the trimethyl-substituted benzofuran ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H27ClN2O2 |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27ClN2O2/c1-15-12-16(2)22-17(3)23(29-21(22)13-15)24(28)26-14-20(27-10-6-7-11-27)18-8-4-5-9-19(18)25/h4-5,8-9,12-13,20H,6-7,10-11,14H2,1-3H3,(H,26,28) |
InChI Key |
GNKKCGMWHJFFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4)C)C |
Origin of Product |
United States |
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